(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
Description
This compound is a methanone derivative featuring a pyrrolidine core modified with a furan-2-ylmethyl sulfonyl group and a 7-methoxybenzofuran-2-yl substituent. Its structure combines sulfonyl and benzofuran moieties, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or neurological disorders.
Properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c1-24-16-6-2-4-13-10-17(26-18(13)16)19(21)20-8-7-15(11-20)27(22,23)12-14-5-3-9-25-14/h2-6,9-10,15H,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVZZDPDWBWRSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)S(=O)(=O)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a furan ring, a pyrrolidine moiety, and a sulfonyl group, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.
Chemical Structure and Properties
The molecular formula of (3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is with a molecular weight of 358.41 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential for interaction with various biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 358.41 g/mol |
| Functional Groups | Furan, Pyrrolidine, Sulfonyl |
| Structural Features | Benzofuran, Methanone |
Antiviral Potential
Recent investigations have explored the antiviral properties of compounds structurally related to (3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone. For instance, derivatives containing furan rings have shown activity against SARS-CoV-2 main protease (Mpro), with IC50 values indicating effective inhibition at low concentrations. Such findings suggest that the furan moiety may play a crucial role in binding interactions with viral proteins .
Enzyme Inhibition
The compound's sulfonamide group may enhance its ability to inhibit specific enzymes by mimicking the transition state of substrate molecules. This characteristic is particularly relevant in drug design, where enzyme inhibitors are sought for therapeutic applications. The binding affinity and mechanism of action require further elucidation through kinetic studies and molecular docking simulations.
Cytotoxicity Studies
Preliminary cytotoxicity assessments indicate that related compounds exhibit low toxicity profiles in cell lines such as Vero and MDCK, with CC50 values exceeding 100 μM . This suggests a favorable safety margin for potential therapeutic applications. However, detailed studies on the specific compound are needed to confirm these findings.
The proposed mechanism of action for (3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone involves interactions with target proteins or enzymes that modulate their activity. The furan ring may facilitate π-stacking interactions with aromatic residues in protein binding sites, while the sulfonamide group could form hydrogen bonds, stabilizing the compound's binding conformation.
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds:
- SARS-CoV-2 Inhibition : A study on furan-based compounds demonstrated significant inhibition of Mpro with IC50 values around 1.55 μM, suggesting structural modifications could enhance potency .
- Enzyme Interaction : Research into sulfonamide derivatives indicates that these compounds can effectively inhibit enzymes by mimicking substrates, leading to decreased enzymatic activity .
- Cytotoxicity Evaluation : Compounds exhibiting low cytotoxicity in various cell lines are promising candidates for further development in antiviral therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of structurally or functionally related compounds from the evidence:
Table 1: Key Features of Methanone Derivatives and Analogous Compounds
Key Observations :
Bioactivity vs. Solubility Trade-offs: Compounds like 7a prioritize bioactivity (e.g., cytotoxicity) but exhibit poor aqueous solubility due to hydrophobic cyano groups. In contrast, 7b incorporates an ester group, enhancing solubility while retaining moderate activity . The target compound’s 7-methoxybenzofuran group may similarly balance hydrophobicity and bioavailability, but this hypothesis is untested in the provided evidence.
Synthetic Complexity: The phosphino derivative (9) involves multistep synthesis with protecting groups (e.g., tert-butyldimethylsilyl), suggesting that the sulfonyl-pyrrolidine moiety in the target compound might require analogous strategies for stability during synthesis .
Structural Novelty: The combination of a sulfonyl-pyrrolidine and benzofuran in the target compound is distinct from the pyrazole-thiophene hybrids (7a, 7b) or nucleotide mimics (9). This uniqueness could imply unexplored pharmacological pathways.
Limitations of Available Evidence
- No direct data on the target compound’s synthesis, physicochemical properties, or biological activity exists in the provided sources.
Recommended Research Directions
Synthetic Optimization: Adapt methods from 7a/7b (e.g., 1,4-dioxane solvent, triethylamine catalysis) for constructing the methanone core .
Structure-Activity Relationship (SAR) Studies :
Solubility Profiling :
- Use ester or carboxylate modifications (as in 7b ) to improve the target compound’s pharmacokinetics.
Q & A
Basic Question: What synthetic strategies are recommended for constructing the pyrrolidine-sulfonyl and 7-methoxybenzofuran moieties in this compound?
Methodological Answer:
The synthesis typically involves modular approaches:
- Pyrrolidine-sulfonyl unit : Introduce the sulfonyl group via thioether formation followed by oxidation. For example, alkylation of pyrrolidine with furan-2-ylmethyl thiol, then oxidation with meta-chloroperbenzoic acid (mCPBA) to form the sulfonyl group .
- 7-Methoxybenzofuran : Construct via cyclization of 2-hydroxy-3-methoxybenzaldehyde with chloroacetone under basic conditions, followed by Friedel-Crafts acylation to attach the methanone group .
- Coupling : Use peptide coupling reagents (e.g., EDC/HOBt) or nucleophilic substitution to link the two moieties. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .
Advanced Question: How can researchers resolve contradictory solubility data reported for this compound in polar vs. non-polar solvents?
Methodological Answer:
Contradictions often arise from polymorphic forms or residual solvents. To address this:
- Characterize crystallinity : Perform X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to identify polymorphs .
- Assess purity : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to rule out impurities affecting solubility .
- Control solvent history : Standardize recrystallization protocols (e.g., from ethanol/water mixtures) to ensure consistent crystal packing .
Basic Question: Which spectroscopic techniques are most effective for confirming the sulfonyl and methoxy functional groups?
Methodological Answer:
- Sulfonyl group :
- Methoxy group :
Advanced Question: What experimental design principles should guide SAR studies to optimize bioactivity?
Methodological Answer:
- Core modifications :
- Functional assays :
Basic Question: How should researchers validate the stability of this compound under physiological conditions?
Methodological Answer:
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours, monitoring degradation via LC-MS.
- Oxidative stress : Expose to H₂O₂ (1 mM) and analyze sulfoxide/sulfone byproducts .
- Light sensitivity : Conduct accelerated photostability studies (ICH Q1B guidelines) using a xenon lamp .
Advanced Question: What strategies mitigate low yields in the sulfonylation step during scale-up?
Methodological Answer:
- Optimize reaction kinetics :
- Purification : Employ flash chromatography with gradient elution (hexane → EtOAc) to separate sulfonyl intermediates from over-oxidized byproducts .
Basic Question: What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME prediction : Use SwissADME or pkCSM to estimate logP, solubility, and CYP450 interactions.
- Metabolic sites : Identify labile positions (e.g., sulfonyl or methoxy groups) using MetaSite software .
- Toxicity : Run ProTox-II to flag potential hepatotoxicity or mutagenicity risks.
Advanced Question: How can cryo-EM or X-ray crystallography elucidate this compound’s interaction with tubulin or NHERF1 targets?
Methodological Answer:
- Protein co-crystallization : Purify tubulin/NHERF1 and soak crystals with the compound (10 mM in DMSO). Collect diffraction data (resolution ≤2.0 Å) to map binding pockets .
- Cryo-EM : For flexible targets, use single-particle analysis (RELION) to resolve ligand-induced conformational changes .
- Validate interactions : Perform SPR or ITC to measure binding kinetics (KD, kon/koff) .
Basic Question: What analytical workflows confirm enantiomeric purity of the pyrrolidine ring?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol 90:10, 1 mL/min) to separate enantiomers .
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values for (R)- or (S)-configured analogs .
- Stereochemical assignment : Perform NOESY NMR to confirm spatial arrangement of substituents .
Advanced Question: How should researchers design a cascade reaction to streamline the synthesis of this compound?
Methodological Answer:
- Retrosynthetic planning : Break the molecule into benzofuran and pyrrolidine-sulfonyl fragments. Use a [3,3]-sigmatropic rearrangement (e.g., Claisen) to form the benzofuran core in situ .
- One-pot synthesis : Combine thioether formation, oxidation, and coupling steps using a bifunctional catalyst (e.g., Pd/C for hydrogenation and acid catalysis) .
- Monitor intermediates : Use inline FTIR or Raman spectroscopy to track reaction progress and minimize isolation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
